2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Description
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated aromatic alcohol characterized by a hexafluoroisopropanol (HFIP) backbone substituted with a 2-amino-5-bromophenyl group. The compound combines the strong electron-withdrawing effects of six fluorine atoms with the steric and electronic properties of the brominated aniline moiety.
Properties
Molecular Formula |
C9H6BrF6NO |
|---|---|
Molecular Weight |
338.04 g/mol |
IUPAC Name |
2-(2-amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6BrF6NO/c10-4-1-2-6(17)5(3-4)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
InChI Key |
ZXMSMUYIXGKQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)(C(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis typically involves a multi-step process:
Step 1: Bromination of the aromatic precursor
Starting from aniline or substituted aniline derivatives, selective bromination at the 5-position on the phenyl ring is performed to yield 5-bromo-2-aminobenzene intermediates. This step requires controlled conditions to avoid polybromination or oxidation of the amino group.Step 2: Introduction of the hexafluoroisopropanol moiety
The key step involves reacting the brominated aniline intermediate with hexafluoroacetone or its equivalents under basic conditions to form the hexafluoro-2-propanol structure. This reaction is typically conducted in anhydrous conditions to prevent hydrolysis of fluorinated groups.Step 3: Purification and isolation
The final compound is purified using chromatographic techniques under anhydrous conditions to maintain stability and prevent degradation.
Detailed Synthetic Procedure
A representative synthetic method is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-Bromoaniline, Brominating agent (e.g., N-bromosuccinimide), Solvent (e.g., acetic acid), 0–5°C | Selective bromination of aniline derivative to introduce bromine at the 5-position while preserving the amino group. Low temperature minimizes side reactions. |
| 2 | Hexafluoroacetone, Base (e.g., potassium carbonate), Anhydrous solvent (e.g., THF), Nitrogen atmosphere, Room temperature | Nucleophilic addition of the amino group to hexafluoroacetone forms the hexafluoro-2-propanol structure. Anhydrous and inert conditions prevent hydrolysis and oxidation. |
| 3 | Silica gel chromatography, Non-polar solvents (e.g., hexane/ethyl acetate), Vacuum drying | Purification of the product to remove unreacted starting materials and side products, ensuring high purity and stability. |
Industrial Scale Considerations
At industrial scale, automated flow reactors and precise temperature control enhance reproducibility and yield. Catalysts may be employed to improve reaction rates and selectivity. Continuous monitoring via LC-MS or TLC ensures consistent quality.
Reaction Mechanism Insights
The key reaction involves nucleophilic addition of the amino group on the bromophenyl ring to the electrophilic carbonyl carbon of hexafluoroacetone, yielding the hexafluoro-2-propanol moiety. The electron-withdrawing fluorine atoms stabilize the intermediate and final product.
Side reactions such as dehalogenation or oxidation are minimized by:
- Maintaining low temperatures (0–5°C) during bromination.
- Using mild bases (e.g., K₂CO₃) rather than strong bases.
- Conducting reactions under inert atmosphere to prevent oxidative degradation.
Analytical Data Supporting Preparation
| Property | Value or Method | Notes |
|---|---|---|
| Molecular Formula | C9H6BrF6NO | Confirms elemental composition |
| Molecular Weight | 338.04 g/mol | Verified by HRMS |
| ¹⁹F NMR Chemical Shifts | -70 to -80 ppm (CF₃ groups) | Diagnostic for hexafluoroisopropanol moiety |
| Purity Assessment | LC-MS, TLC | Used to monitor reaction progress and purity |
| Melting Point | Approx. 114–116 °C | Consistent with literature for similar compounds |
| Solubility | Miscible in ethanol up to 10% v/v at 25°C | Relevant for purification and formulation |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Conditions | Critical Notes |
|---|---|---|---|
| Bromination of aniline derivative | N-bromosuccinimide or equivalent | 0–5°C, acetic acid solvent | Prevent over-bromination, preserve amino group |
| Addition of hexafluoroacetone | Hexafluoroacetone, K₂CO₃ | Anhydrous THF, N₂ atmosphere, RT | Avoid moisture, maintain inert atmosphere |
| Purification | Silica gel, hexane/ethyl acetate | Ambient temperature, vacuum drying | Remove impurities, prevent degradation |
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with specific molecular targets. These interactions can alter the activity of enzymes or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Thermal Stability : tert-Butyl and methyl analogs exhibit melting points ~155°C ; bromine may lower stability due to increased molecular weight.
Biological Activity
2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a hexafluoroisopropanol moiety which enhances its polarity and hydrogen bonding capabilities. The presence of the bromine atom on the aromatic ring may also influence its biological interactions by modulating lipophilicity and electronic properties.
Synthesis
The synthesis of 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 5-bromoaniline with hexafluoroacetone in the presence of a base. This method allows for the introduction of the hexafluoroisopropanol group while maintaining the integrity of the amino group.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can induce apoptosis in cancer cells through various pathways.
Case Study:
A study on related compounds demonstrated that halogenated flavonols exhibited IC50 values in the low micromolar range against A549 lung cancer cells. Specifically, compound 6l showed an IC50 of 0.46 ± 0.02 µM, indicating potent activity compared to standard treatments such as 5-fluorouracil (IC50 = 4.98 ± 0.41 µM) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |
| 5-FU | 4.98 | Standard chemotherapy agent |
The mechanism by which similar compounds exert their biological effects often involves the modulation of signaling pathways related to cell survival and apoptosis. For example, the activation of caspase-3 and downregulation of Bcl-2 are common markers of apoptosis induced by these compounds .
Pharmacological Potential
The unique properties of 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol suggest potential applications in drug development:
- Antitumor Agents: The structural characteristics may enhance interactions with biological targets involved in cancer progression.
- Antidiabetic Agents: Similar fluorinated alcohols have shown promise in modulating metabolic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Amino-5-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves introducing the bromophenyl and amino groups into the hexafluoropropanol backbone via nucleophilic substitution or coupling reactions. For fluorinated alcohols like HFIP derivatives, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis of fluorinated groups . To minimize side reactions (e.g., dehalogenation or oxidation of the bromophenyl moiety), use low temperatures (0–5°C) and mild bases (e.g., K₂CO₃) . Monitoring reaction progress via TLC or LC-MS can help identify intermediates and optimize yields.
Q. How should researchers purify and store this compound to ensure stability?
- Methodological Answer : Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) under anhydrous conditions is recommended. Due to its hygroscopic nature, post-purification drying with molecular sieves or under vacuum is essential . Storage should occur in sealed, moisture-resistant containers at room temperature (RT), with desiccants like silica gel to prevent degradation. Avoid exposure to light, as brominated aromatics are prone to photolytic decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming the hexafluoro-2-propanol structure and assessing purity. The distinct chemical shifts of CF₃ groups (~-70 to -80 ppm) and the hydroxyl proton (broad peak at ~5–6 ppm in ¹H NMR) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular weight and bromine isotope patterns.
- X-ray Crystallography : If single crystals can be obtained, this provides definitive structural confirmation, particularly for assessing steric effects of the bromophenyl group .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s reactivity in catalytic or synthetic applications?
- Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the aromatic ring, making it prone to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). To study this, design kinetic experiments comparing reaction rates with non-brominated analogs. Density Functional Theory (DFT) calculations can model electronic effects, while Hammett plots correlate substituent effects with reaction outcomes .
Q. What role does 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) play as a solvent in reactions involving this compound, and how can its aggregation behavior be leveraged?
- Methodological Answer : HFIP’s strong hydrogen-bond-donating ability stabilizes cationic intermediates and transition states, enhancing reaction rates and selectivity. For example, in C–H amination, HFIP aggregates act as cooperative catalysts, lowering activation barriers . To exploit this, vary HFIP concentration in solvent mixtures (e.g., with dichloromethane) and monitor reaction kinetics via ¹⁹F NMR to correlate aggregation state (dimers/trimers) with catalytic efficiency .
Q. How can researchers resolve discrepancies in solubility data for fluorinated alcohols under varying experimental conditions?
- Methodological Answer : Solubility in polar solvents (e.g., ethanol, water) is concentration- and temperature-dependent. For example, HFIP is miscible with water at low concentrations but phase-separates at >10% v/v . To address contradictions, perform systematic solubility tests using dynamic light scattering (DLS) or turbidity measurements under controlled humidity. Computational studies (e.g., COSMO-RS) can predict solvent-solute interactions .
Q. What strategies optimize the use of this compound in analytical chemistry, such as LC-ESI-MS?
- Methodological Answer : Fluorinated alcohols like HFIP enhance ionization efficiency in ESI-MS by stabilizing charged species. For antibiotic residue analysis, prepare mobile phases with 5 mM HFIP buffered to pH 9.0 using ammonium hydroxide. Compare signal intensities with traditional buffers (e.g., formic acid) to validate improvements in sensitivity and peak resolution .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability in aqueous environments: How to design experiments to clarify this?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40–80% RH) and monitor degradation via ¹H NMR or LC-MS. Compare hydrolysis rates in D₂O vs. H₂O to isolate isotopic effects. Computational modeling (e.g., molecular dynamics) can predict hydrolysis pathways of the bromophenyl or hexafluoro groups .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Solubility in Ethanol | Miscible up to 10% v/v (25°C) | |
| Vapor Pressure (0°C) | 42.1 mbar | |
| ¹⁹F NMR Shift (CF₃) | -70 to -80 ppm | |
| Optimal LC-ESI-MS Buffer | 5 mM HFIP, pH 9.0 (NH₄OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
